molecular formula C18H18N4O6 B1180715 Tris(2-maleimidoethyl)amine CAS No. 139112-38-2

Tris(2-maleimidoethyl)amine

Cat. No. B1180715
CAS RN: 139112-38-2
M. Wt: 386.4 g/mol
InChI Key:
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Description

Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional, maleimide-containing, sulfhydryl-reactive crosslinker . It can be used to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It also provides a core molecule for the construction of dendritic polymers .


Molecular Structure Analysis

The molecular formula of Tris(2-maleimidoethyl)amine is C18H18N4O6 . It is composed of three maleimide groups on short spacer arms . The molecular weight is 386.36 g/mol .


Chemical Reactions Analysis

Tris(2-maleimidoethyl)amine is reactive towards sulfhydryl groups . It forms stable thioether linkages with -SH groups at a pH of 6.5-7.5 . This reactivity allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules .


Physical And Chemical Properties Analysis

Tris(2-maleimidoethyl)amine is water-insoluble and should be dissolved first in DMF or DMSO, then added to aqueous reaction buffers . It has a predicted density of 1.479±0.06 g/cm3 and a predicted boiling point of 618.3±50.0 °C .

Scientific Research Applications

  • Cross-linking in P-glycoprotein Studies : Tris(2-maleimidoethyl)amine (TMEA) was used to explore the roles of transmembrane segments in human multidrug resistance P-glycoprotein. It stimulated ATPase activity and was employed in cysteine-scanning mutagenesis, demonstrating altered cross-linking due to ATP hydrolysis (Loo & Clarke, 2001).

  • Cu-Catalyzed Azide-Alkyne Cycloaddition : In the field of organic chemistry, tris(benzimidazolylmethyl)amines, a related compound to Tris(2-maleimidoethyl)amine, have been found to be effective ligands for copper(I)-catalyzed azide-alkyne cycloaddition reactions (Rodionov et al., 2007).

  • Chemical and Physical Crosslinking in Polymers : Tris(2-maleimidoethyl)amine was used for crosslinking in the creation of a co-network of poly(tetramethylene oxide) and poly(p-dioxanone). This resulted in a material with thermal invertibility, shape memory effect, and self-healability (Zhang et al., 2012).

  • Hyperbranched Polyimides for Gas Separation : In the development of hyperbranched polyimides, Tris(2-maleimidoethyl)amine was involved in the synthesis process, showing potential for application in gas separation technologies (Fang et al., 2000).

  • Self-healable Chitosan Hydrogels : A derivative of Tris(2-maleimidoethyl)amine, tris(2-(2-formylphenoxy)ethyl)amine, was used to create pH- and thermo-responsive chitosan hydrogels. These hydrogels showed potential for drug delivery applications due to their stimuli-responsive properties (Karimi et al., 2018).

Mechanism of Action

The mechanism of action of Tris(2-maleimidoethyl)amine involves the formation of stable thioether linkages with -SH groups . This allows it to create trimeric complexes of cysteine-containing peptides and other thiol molecules . It is also suggested that ATP hydrolysis promotes rotation of one or both TM helices .

Safety and Hazards

Tris(2-maleimidoethyl)amine causes severe skin burns and eye damage. It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . It is also combustible .

Future Directions

Tris(2-maleimidoethyl)amine is useful for the preparation of trimeric complexes of cysteine-containing peptides and other sulfhydryl-containing compounds . It also provides a core molecule for the construction of dendritic polymers . These properties suggest potential applications in the field of protein labeling and crosslinking .

properties

IUPAC Name

1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOHCIKAJUSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-maleimidoethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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